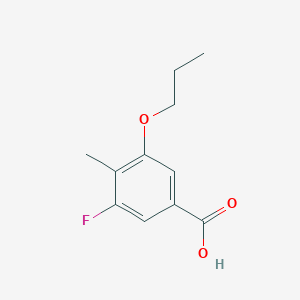
3-Fluoro-4-methyl-5-propoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-methyl-5-propoxybenzoic acid is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methyl group, and a propoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methyl-5-propoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzoic acid and propyl alcohol.
Esterification: The first step involves the esterification of 3-fluoro-4-methylbenzoic acid with propyl alcohol in the presence of a strong acid catalyst like sulfuric acid. This reaction forms the corresponding ester, 3-fluoro-4-methyl-5-propoxybenzoate.
Hydrolysis: The ester is then hydrolyzed under basic conditions using sodium hydroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-methyl-5-propoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-fluoro-4-methyl-5-propoxybenzaldehyde, while reduction can produce 3-fluoro-4-methyl-5-propoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
3-Fluoro-4-methyl-5-propoxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-methyl-5-propoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methylbenzoic acid: Lacks the propoxy group, making it less hydrophobic.
4-Methyl-5-propoxybenzoic acid: Does not contain the fluorine atom, affecting its reactivity and interaction with biological targets.
3-Fluoro-5-methylbenzoic acid: Similar structure but different substitution pattern, leading to variations in chemical properties.
Uniqueness
3-Fluoro-4-methyl-5-propoxybenzoic acid is unique due to the combination of the fluorine atom, methyl group, and propoxy group on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H13FO3 |
|---|---|
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
3-fluoro-4-methyl-5-propoxybenzoic acid |
InChI |
InChI=1S/C11H13FO3/c1-3-4-15-10-6-8(11(13)14)5-9(12)7(10)2/h5-6H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
VXYOCYUJQMLGNR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C(=CC(=C1)C(=O)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B13007206.png)
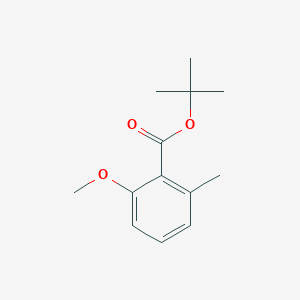
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13007218.png)
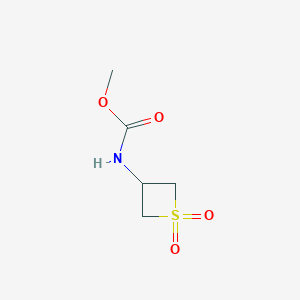
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B13007226.png)
![7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13007229.png)
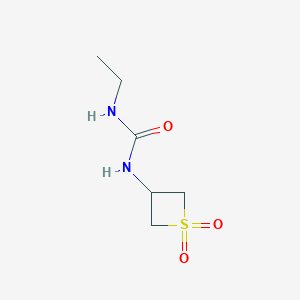
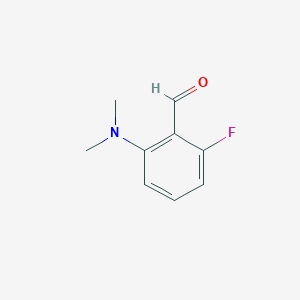
![2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid](/img/structure/B13007243.png)
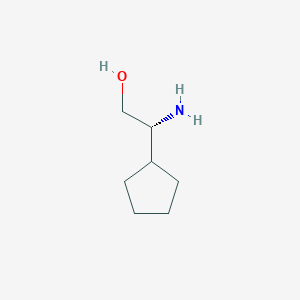
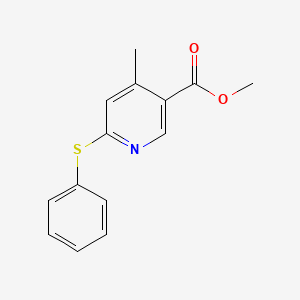
![tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13007265.png)
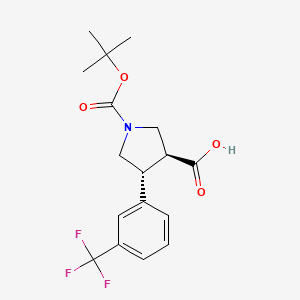
![(R)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13007282.png)
